![molecular formula C43H80NaO8P B6595658 Sodium (2R)-2,3-bis{[(9Z)-octadec-9-enoyl]oxy}propyl butyl phosphate CAS No. 384835-47-6](/img/structure/B6595658.png)
Sodium (2R)-2,3-bis{[(9Z)-octadec-9-enoyl]oxy}propyl butyl phosphate
Overview
Description
Sodium (2R)-2,3-bis{[(9Z)-octadec-9-enoyl]oxy}propyl butyl phosphate is a synthetic phospholipid derivative characterized by:
- Molecular Formula: C₄₁H₇₆O₈P⁻·Na⁺
- Molecular Weight: 751.001 g/mol .
- Structure: A glycerol backbone esterified with two oleoyl ((9Z)-octadec-9-enoyl) chains at the sn-1 and sn-2 positions, a butyl phosphate group at sn-3, and a sodium counterion .
- Key Features: The butyl phosphate head group distinguishes it from natural phospholipids, which typically feature polar head groups like choline or ethanolamine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis typically starts with the esterification of glycerol with butyl phosphate under controlled conditions. Following this step, the product undergoes transesterification with oleic acid (9Z-octadec-9-enoic acid), ensuring that the fatty acid esters are properly attached to the glycerol backbone.
Industrial Production Methods
On an industrial scale, the synthesis involves large-scale reactors where glycerol and butyl phosphate are mixed under specific temperature and pH conditions to control the esterification. The subsequent transesterification with oleic acid usually employs catalysts to enhance the reaction rate and yield.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : This compound can undergo oxidation, particularly at the unsaturated bonds in the fatty acid chains.
Reduction: : While reduction reactions are less common, the compound may be reduced at specific sites depending on the conditions.
Substitution: : The phosphate groups can be targeted in substitution reactions, often leading to the formation of different esters or phosphate derivatives.
Common Reagents and Conditions
Oxidation: : Potassium permanganate, typically in an aqueous solution.
Reduction: : Hydrogen gas with a suitable catalyst like palladium on carbon.
Substitution: : Various alcohols or amines under acidic or basic conditions.
Major Products
Oxidation: : Products can include epoxides and diols, formed by the reaction at the unsaturated bonds.
Reduction: : Saturated esters, formed by the hydrogenation of the fatty acid chains.
Substitution: : Diverse phosphate esters depending on the substituents introduced.
Scientific Research Applications
Biochemical Applications
- Membrane Interaction
-
Cell Signaling
- Preliminary studies suggest that phospholipid-like compounds can function as signaling molecules. This compound may influence pathways related to inflammation and cell proliferation, although specific pathways require further investigation.
- Lipid Metabolism Modulation
Therapeutic Applications
-
Drug Delivery Systems
- Due to its ability to form liposomes, this compound may be utilized in drug delivery systems. Liposomes can encapsulate therapeutic agents, enhancing their stability and targeted delivery to specific tissues or cells . This characteristic is particularly beneficial for delivering hydrophobic drugs that are poorly soluble in aqueous environments.
- Gene Delivery Vehicles
Case Studies and Research Findings
Study | Focus | Findings |
---|---|---|
Study on Membrane Dynamics | Investigated the effects of phospholipid-like compounds on cell membranes | Found that integration of such compounds alters membrane fluidity and enhances drug uptake |
Gene Delivery Research | Explored the use of phospholipids in gene therapy | Demonstrated improved transfection rates when using phospholipid-based carriers |
Inflammation Pathway Analysis | Evaluated the role of phospholipids in inflammatory responses | Identified potential signaling roles for compounds similar to this compound |
Mechanism of Action
The compound's amphiphilic nature allows it to interact with both hydrophilic and hydrophobic substances, stabilizing emulsions. The phosphate group interacts with water, while the fatty acid chains interact with oils, making it a versatile surfactant. This dual affinity makes it particularly useful in various applications from stabilizing pharmaceutical formulations to industrial emulsifiers.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Differences
The table below compares the target compound with key analogs:
Key Observations:
Head Group Influence: The butyl phosphate group in the target compound confers moderate hydrophobicity compared to the zwitterionic choline in DOPC or the anionic serine in phosphatidylserine . Ethyl phosphate analogs (e.g., ) exhibit slightly higher water solubility due to shorter alkyl chains, while the butyl variant may enhance lipid bilayer stability in non-aqueous environments .
Biological Activity :
- Unlike LPA 18:1, which activates G protein-coupled receptors (e.g., LPA1), the butyl phosphate modification likely disrupts receptor binding, rendering the compound inert in signaling pathways .
- Functionalized derivatives (e.g., maleimide in ) enable covalent conjugation to biomolecules, a feature absent in the target compound.
Synthetic Utility :
- The sodium counterion improves solubility in aqueous buffers compared to neutral phosphatidylcholines (e.g., DOPC) .
- Butyl phosphate synthesis may require tailored protection/deprotection strategies, as seen in related compounds using trifluoroacetic acid (TFA) for ester cleavage .
Physicochemical Properties
Biological Activity
Sodium (2R)-2,3-bis{[(9Z)-octadec-9-enoyl]oxy}propyl butyl phosphate is a phospholipid-like compound with significant potential in various biological applications. Its structure, featuring two oleic acid chains and a phosphate group, suggests unique interactions with biological membranes and cellular processes. This article explores its biological activity, mechanisms of action, and potential applications based on existing literature.
Chemical Structure and Properties
The molecular formula of this compound is . The compound consists of a propyl chain with two ester groups linked to an ethyl phosphate group. The presence of the (9Z)-octadec-9-enoyl chains contributes to its amphiphilic nature, which is crucial for its interaction with lipid membranes.
While the precise mechanism of action for this compound has not been fully elucidated, its structural characteristics suggest several biological activities:
- Membrane Interaction : The amphiphilic nature allows it to integrate into lipid bilayers, potentially altering membrane fluidity and permeability.
- Cell Signaling Modulation : Similar compounds have been shown to influence cell signaling pathways by interacting with membrane proteins and lipids.
- Drug Delivery : Its phospholipid-like structure may facilitate the encapsulation and delivery of therapeutic agents.
Biological Activity
Research indicates that compounds similar to this compound exhibit various biological activities:
- Antioxidant Properties : Some studies suggest that phospholipid derivatives can scavenge free radicals, providing protective effects against oxidative stress.
- Anti-inflammatory Effects : By modulating cell membrane properties, these compounds may influence inflammatory responses in cells.
- Cytotoxicity Against Cancer Cells : Certain phospholipid analogs have demonstrated selective cytotoxicity towards cancer cells while sparing normal cells.
Case Studies
A review of relevant literature provides insights into the biological activity of similar phospholipid-like compounds:
- Targeted Drug Delivery :
- Gene Delivery Systems :
- Membrane Fluidity Studies :
Comparative Analysis
The following table summarizes key properties and biological activities of this compound compared to other similar compounds:
Compound Name | Molecular Formula | Biological Activity | Mechanism |
---|---|---|---|
This compound | C41H76NaO8P | Antioxidant, anti-inflammatory | Membrane integration |
Phosphatidylcholine | C42H82NO8P | Drug delivery enhancement | Membrane fusion |
Dioleoylphosphatidylethanolamine | C44H83NO8P | Gene delivery | Liposome formation |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for Sodium (2R)-2,3-bis{[(9Z)-octadec-9-enoyl]oxy}propyl butyl phosphate, and how can purity be optimized?
The compound is typically synthesized via esterification and phosphorylation steps. A common approach involves:
Esterification : Reacting glycerol derivatives with (9Z)-octadec-9-enoic acid (oleic acid) under catalytic conditions (e.g., DCC/DMAP) to form the diacylglycerol backbone .
Phosphorylation : Introducing the butyl phosphate group using phosphoramidite chemistry or H-phosphonate intermediates, followed by sodium salt formation .
Deprotection : Use of trifluoroacetic acid (TFA) to remove tert-butyl ester protecting groups, achieving yields >90% .
Purity Optimization :
- Purify intermediates via column chromatography (silica gel, chloroform/methanol gradients).
- Confirm stereochemical integrity using chiral HPLC or polarimetry .
- Validate final product purity (>95%) via reverse-phase HPLC and mass spectrometry (HRMS) .
Q. How can the stereochemistry and double-bond geometry of this compound be rigorously characterized?
Methodology :
- Nuclear Magnetic Resonance (NMR) :
- Infrared Spectroscopy (IR) : Detect ester C=O stretches (~1740 cm⁻¹) and P=O stretches (~1250 cm⁻¹) .
- High-Resolution Mass Spectrometry (HRMS) : Verify molecular formula (e.g., C₄₇H₈₈NaO₈P⁺, calculated m/z 877.6123) .
- InChI Code Analysis : Cross-reference stereodescriptors (e.g., 2R configuration) and double-bond positions (9Z) with databases like PubChem .
Advanced Research Questions
Q. What experimental design considerations are critical for studying this compound’s interactions with lipid bilayers?
Key Factors :
- Membrane Model Selection : Use unilamellar vesicles (LUVs) or supported lipid bilayers (SLBs) doped with the compound (1–10 mol%) to mimic biological membranes .
- Fluidity Measurements : Employ fluorescence anisotropy (e.g., DPH probes) or deuterium NMR to assess bilayer rigidity changes induced by the compound’s unsaturated acyl chains .
- Surface Plasmon Resonance (SPR) : Quantify binding kinetics with membrane-associated proteins (e.g., phospholipases) .
Challenges : - Phase Separation : Monitor for lipid domain formation using confocal microscopy (Laurdan staining) .
- Oxidative Stability : Protect (9Z) double bonds from isomerization by conducting experiments under inert atmospheres (N₂/Ar) .
Q. How can conflicting data regarding this compound’s enzymatic hydrolysis rates be resolved?
Case Study : Discrepancies in phospholipase A₂ (PLA₂) activity assays may arise from:
- Substrate Aggregation : Use dynamic light scattering (DLS) to ensure monomeric/micellar uniformity .
- Stereochemical Interference : Compare hydrolysis rates of (2R) vs. (2S) diastereomers via chiral LC-MS .
- Buffer Conditions : Optimize pH (7.4–8.5), Ca²⁺ concentration (1–5 mM), and temperature (25–37°C) to match physiological conditions .
Validation : Cross-reference results with independent assays (e.g., malachite green for phosphate release) .
Q. What advanced spectroscopic techniques are recommended for probing its interaction with serum proteins?
Approaches :
- Circular Dichroism (CD) : Detect conformational changes in albumin or LDL upon binding .
- Isothermal Titration Calorimetry (ITC) : Measure binding stoichiometry (n) and affinity (Kd) .
- Fluorescence Quenching : Use intrinsic tryptophan fluorescence to map binding sites .
Data Interpretation : - Correlate binding energetics (ΔG, ΔH) with structural motifs (e.g., phosphate headgroup interactions) .
- Validate with molecular dynamics (MD) simulations (CHARMM36 force field) .
Q. How does the (9Z) double-bond configuration influence its biophysical properties compared to (9E) isomers?
Comparative Analysis :
- Melting Temperature (Tm) : (9Z) isomers exhibit lower Tm (~-10°C) than (9E) (~13°C) due to reduced packing efficiency .
- Membrane Permeability : (9Z) enhances lateral diffusion in bilayers, as shown by fluorescence recovery after photobleaching (FRAP) .
- Oxidative Susceptibility : (9Z) is prone to peroxidation; monitor via thiobarbituric acid reactive substances (TBARS) assay .
Experimental Design : Synthesize and compare (9Z) and (9E) isomers using Wittig olefination or photoisomerization .
Q. Methodological Tables
Table 1. Key Analytical Parameters for Structural Validation
Technique | Parameters | Reference |
---|---|---|
¹H-NMR | δ 5.35 ppm (olefinic H, J = 10–12 Hz) | |
HRMS | m/z 877.6123 [M+Na]⁺ | |
Chiral HPLC | Retention time: 12.3 min (R-config) | |
ATR-FTIR | Peaks at 1740 cm⁻¹ (C=O), 1250 cm⁻¹ (P=O) |
Table 2. Recommended Conditions for Lipid Bilayer Studies
Parameter | Optimal Range | Rationale |
---|---|---|
Temperature | 25–37°C | Mimics physiological state |
pH | 7.4–8.5 | PLA₂ activation range |
Ionic Strength | 100–150 mM NaCl | Prevents nonspecific aggregation |
Mole Fraction | 1–10 mol% | Avoids phase separation |
Properties
IUPAC Name |
sodium;[(2R)-2,3-bis[[(Z)-octadec-9-enoyl]oxy]propyl] butyl phosphate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C43H81O8P.Na/c1-4-7-10-12-14-16-18-20-22-24-26-28-30-32-34-36-42(44)48-39-41(40-50-52(46,47)49-38-9-6-3)51-43(45)37-35-33-31-29-27-25-23-21-19-17-15-13-11-8-5-2;/h20-23,41H,4-19,24-40H2,1-3H3,(H,46,47);/q;+1/p-1/b22-20-,23-21-;/t41-;/m1./s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BXQFBLMPDPPGFW-RLWYHRQISA-M | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OCC(COP(=O)([O-])OCCCC)OC(=O)CCCCCCCC=CCCCCCCCC.[Na+] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCC/C=C\CCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCCCC)OC(=O)CCCCCCC/C=C\CCCCCCCC.[Na+] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C43H80NaO8P | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50677029 | |
Record name | Sodium (2R)-2,3-bis{[(9Z)-octadec-9-enoyl]oxy}propyl butyl phosphate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50677029 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
779.1 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
384835-47-6 | |
Record name | Sodium (2R)-2,3-bis{[(9Z)-octadec-9-enoyl]oxy}propyl butyl phosphate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50677029 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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